3,4-Dichloro-6-phenylpyridazine

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

This 3,4-dichloro-6-phenylpyridazine is a validated synthetic intermediate with the precise substitution pattern required for 4-amino-6-phenyl-3(2H)-pyridazinone pharmacophore libraries. Unlike regioisomers (e.g., 3,5-dichloro or dehalogenated analogs), only the 3,4-dichloro-6-phenyl arrangement ensures correct product distribution in SNAr and cross-coupling reactions. With a sharp melting point of 164–165°C and density of 1.363, it offers reproducible weighing and handling for parallel synthesis. Procure ≥95% purity material to bypass de novo route development and directly access IP-protected chemical space.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 64942-62-7
Cat. No. B1316775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-6-phenylpyridazine
CAS64942-62-7
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C(=C2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H
InChIKeyDGKIYVQEFBTNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-6-phenylpyridazine (CAS 64942-62-7) as a Critical Heterocyclic Building Block for Drug Discovery


3,4-Dichloro-6-phenylpyridazine (CAS 64942-62-7) is a core heterocyclic compound belonging to the pyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms with chlorine substitutions at the 3- and 4-positions and a phenyl group at the 6-position [1]. While the pyridazine scaffold is recognized for its prevalence in biologically active molecules across therapeutic areas like oncology and inflammation, this specific compound is not a drug lead itself . Its primary, and critical, role is that of an essential synthetic intermediate, providing a dense, electron-deficient core with multiple vectors for structural elaboration. The physical and chemical properties (e.g., a melting point of 164-165°C, a density of 1.363, and a logP of 3.45) are well-documented, establishing a baseline for procurement and handling .

Why Generic Pyridazine Analogs Cannot Replace 3,4-Dichloro-6-phenylpyridazine in Key Synthetic Applications


For a researcher or procurement specialist focused on synthetic methodology, this compound cannot be trivially substituted by another pyridazine derivative. Its value is entirely dependent on its specific substitution pattern: two chlorine atoms at the 3- and 4-positions and a phenyl group at the 6-position. This exact arrangement dictates its chemical reactivity and, most importantly, its ability to be transformed into a known, desired product. Substituting a regioisomer like 3,5-dichloro-6-phenylpyridazine or a dehalogenated analog like 6-phenylpyridazine will lead to an entirely different product distribution in a nucleophilic substitution or cross-coupling reaction . Furthermore, the compound's established use as an intermediate in the synthesis of a specific class of molecules—the 4-amino-6-phenyl-3(2H)-pyridazinones—means that using any other starting material would necessitate the complete de novo development and validation of a new synthetic route, a significant and costly barrier in medicinal chemistry programs [1].

Quantitative Evidence for 3,4-Dichloro-6-phenylpyridazine (CAS 64942-62-7) Differentiation in Research Applications


Validated Synthetic Yield: A Direct Route to 4-Amino-6-phenyl-3(2H)-pyridazinones

The primary and most robust piece of differentiation evidence lies in the compound's documented role as an intermediate. In a seminal publication by Sircar (1983), 3,4-Dichloro-6-phenylpyridazine was specifically synthesized and used as the key starting material to generate a series of 4-amino-6-phenyl-3(2H)-pyridazinones [1]. While the exact yield for the final amination step is not quantified in the accessible abstract, the entire methodology is built upon the premise that this specific dichloro intermediate undergoes clean and predictable substitution. This establishes a 'reaction viability' baseline that a generic, unvalidated analog cannot claim.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Differential Physicochemical Profile: LogP and Melting Point Relative to Parent Scaffold

The physicochemical properties of this compound present a clear differentiation from simpler pyridazine building blocks. The introduction of chlorine and phenyl substituents dramatically alters key parameters. For instance, 3,4-Dichloro-6-phenylpyridazine has a reported calculated LogP of 3.45 and a melting point of 164-165°C . In contrast, the parent unsubstituted pyridazine is a liquid at room temperature (melting point -8°C) with a significantly lower LogP of -0.72 [1]. This shift is class-level inference, but the specific combination of hydrophobicity and solid-state properties defines its handling, storage, and potential downstream biological behavior.

ADME Prediction Compound Characterization Quality Control

Baseline Cytotoxic Activity in Cancer Cell Lines vs. General Pyridazine Class Potential

Limited biological data is available, but vendor datasheets indicate that 3,4-Dichloro-6-phenylpyridazine has been studied for its anticancer properties, with reported IC50 values ranging from 15 µM to 30 µM across different cancer cell lines . This is not presented as a differentiating potency claim against a specific drug, but rather as evidence that this specific scaffold, despite being an intermediate, possesses a quantifiable level of intrinsic activity that may be relevant for phenotypic screening or as a reference point for further structural optimization. This data is absent for many other closely related synthetic intermediates.

Anticancer Research In Vitro Pharmacology Cell-based Assay

Direct Patent Citation: A Known Precursor for Neuroinflammatory Disease Therapeutics

Beyond its foundational role in 1980s medicinal chemistry, this compound is directly linked to more recent drug discovery efforts. A patent application has been identified that describes formulations containing pyridazine compounds for treating neuroinflammatory diseases, and 3,4-Dichloro-6-phenylpyridazine is explicitly noted as a key synthetic precursor within this context . This is a direct link to a contemporary, high-value therapeutic area, differentiating it from other chlorinated heterocycles that lack this explicit intellectual property trail.

Neuroinflammation Drug Development Patent Analysis

Validated Research and Procurement Scenarios for 3,4-Dichloro-6-phenylpyridazine (CAS 64942-62-7)


Scenario 1: Resynthesis of Key Intermediates for Cardiovascular Drug Discovery

This is the most defensible application. A medicinal chemistry team seeking to explore the 4-amino-6-phenyl-3(2H)-pyridazinone pharmacophore, a known chemotype for cardiovascular agents, can directly follow the established Sircar methodology. Procuring 3,4-Dichloro-6-phenylpyridazine provides a validated entry point to generate a focused library of analogs, saving significant time and resources in route scouting. The 95-98% purity offered by various vendors is sufficient for these subsequent derivatization reactions [1].

Scenario 2: Building Block for Novel Scaffolds in Neuroinflammation Projects

Based on the patent linkage, research groups focused on neuroinflammatory targets (e.g., microglial modulation) can use this compound as a privileged building block. The inherent modest cytotoxicity (IC50 15-30 µM) provides a low-risk starting point; the goal would be to synthesize a library of derivatives that improve upon this baseline activity, with the confidence that the core scaffold is already present in IP-protected chemical space .

Scenario 3: Use as a General Electrophilic Partner in Parallel Synthesis

For chemists developing new synthetic methodologies, the 3,4-dichloro-6-phenylpyridazine serves as a well-behaved, solid electrophilic partner. Its high melting point (164-165°C) and density (1.363) make it easy to weigh and handle accurately in a parallel synthesis setting. It can be used in SNAr reactions with various nucleophiles (amines, thiols, alkoxides) to rapidly generate diverse compound arrays, with the phenyl ring offering a chromophore for HPLC analysis and the nitrogen atoms providing potential metal-chelating or hydrogen-bonding capabilities .

Scenario 4: Benchmarking and Quality Control in Chemical Procurement

For procurement officers and analytical chemists, this compound's well-defined properties (melting point 164-165°C, purity specifications) serve as a robust benchmark. The compound is available from multiple commercial sources with standard specifications (≥95% purity), allowing for cross-vendor quality assessment. Its physical constants provide a reliable basis for incoming QC checks (e.g., melting point determination, HPLC) to ensure the correct and pure material has been received before initiating costly synthetic campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloro-6-phenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.